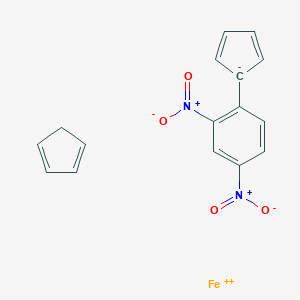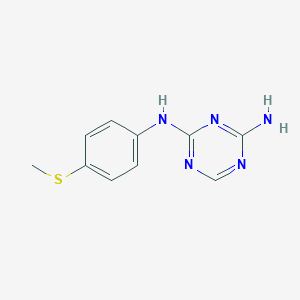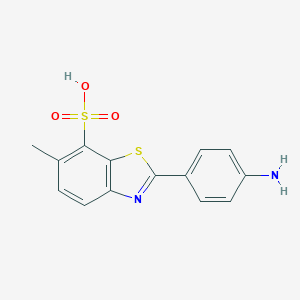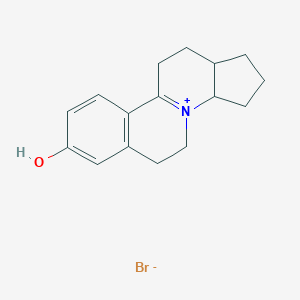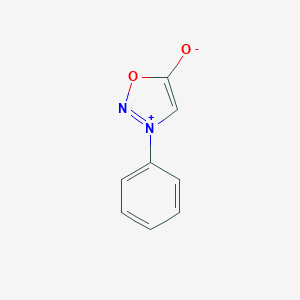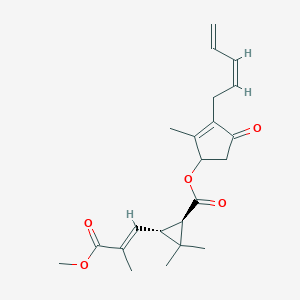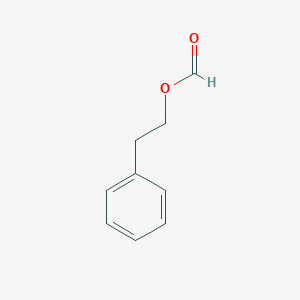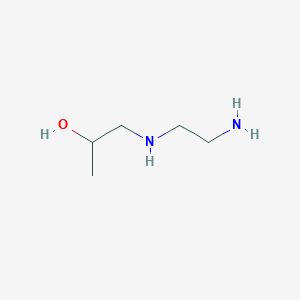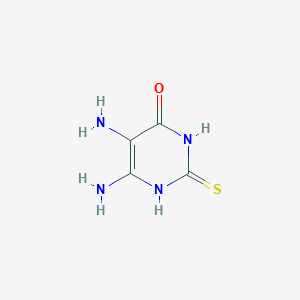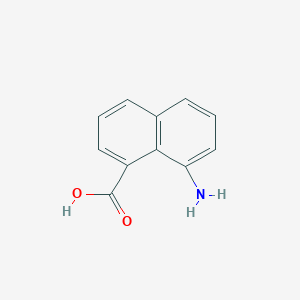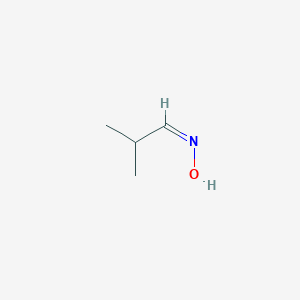
Isobutyraldehyd-oxim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyraldehyde oxime is an organic compound with the molecular formula C4H9NO. It is derived from isobutyraldehyde and hydroxylamine. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Isobutyraldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into its potential therapeutic properties, including its role as a precursor to bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
Target of Action
Isobutyraldehyde oxime, also known as Isobutylaldoxime, primarily targets kinases . It has been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and others . These kinases play crucial roles in cellular processes such as cell growth, metabolism, and apoptosis.
Mode of Action
The oxime group in Isobutyraldehyde oxime contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds . This unique feature allows it to interact effectively with its kinase targets, inhibiting their activity and thus altering cellular processes .
Biochemical Pathways
Isobutyraldehyde oxime affects several biochemical pathways due to its broad-spectrum kinase inhibition. For instance, it can inhibit the AMPK and PI3K pathways, which are involved in cellular energy homeostasis and cell growth, respectively . Additionally, it can inhibit the cyclin-dependent kinase (CDK) pathway, which plays a crucial role in cell cycle regulation .
Pharmacokinetics
Oxime salts can be regarded as pro-drugs with better bioavailability than the parent oximes .
Result of Action
The inhibition of various kinases by Isobutyraldehyde oxime can lead to a range of molecular and cellular effects. For example, the inhibition of AMPK can affect cellular energy balance, while the inhibition of PI3K can impact cell growth and survival . These effects can potentially be harnessed for therapeutic purposes, such as in the treatment of cancer or inflammatory diseases .
Biochemische Analyse
Biochemical Properties
Isobutyraldehyde Oxime, like other oximes, can interact with various enzymes, proteins, and other biomolecules. The presence of the oxime moiety affects the biological activity of the compounds
Cellular Effects
It is known that isobutyraldehyde, the parent compound of Isobutyraldehyde Oxime, can be produced by Escherichia coli through a unique metabolic pathway
Temporal Effects in Laboratory Settings
It is known that isobutyraldehyde, the parent compound, can be produced by Escherichia coli in a stable manner over several days . This suggests that Isobutyraldehyde Oxime might also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Isobutyraldehyde Oxime might be involved in the metabolic pathways related to isobutyraldehyde, its parent compound. Isobutyraldehyde is produced by Escherichia coli through the decarboxylation of α-ketoisovalerate, a derivative of valine . This suggests that Isobutyraldehyde Oxime might also be involved in similar metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isobutyraldehyde oxime is typically synthesized through the reaction of isobutyraldehyde with hydroxylamine. The reaction is carried out in an aqueous or alcoholic medium, often under acidic or neutral conditions to facilitate the formation of the oxime. The general reaction is as follows:
Isobutyraldehyde+Hydroxylamine→Isobutyraldehyde Oxime+Water
Industrial Production Methods: In industrial settings, the production of isobutyraldehyde oxime may involve continuous processes where isobutyraldehyde and hydroxylamine are fed into a reactor. The reaction conditions are optimized to ensure high yield and purity of the oxime. The product is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: Isobutyraldehyde oxime can undergo oxidation reactions to form corresponding nitriles or other oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various alkylating or acylating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Nitriles and carboxylic acids.
Reduction: Amines.
Substitution: Substituted oximes or other functionalized derivatives.
Vergleich Mit ähnlichen Verbindungen
Acetaldoxime: Derived from acetaldehyde, used in similar applications but with different reactivity due to its smaller size.
Benzaldoxime: Derived from benzaldehyde, used in the synthesis of aromatic compounds.
Cyclohexanone Oxime: Used in the production of caprolactam, a precursor to nylon.
Uniqueness: Isobutyraldehyde oxime is unique due to its branched structure, which imparts different steric and electronic properties compared to linear or aromatic oximes. This uniqueness makes it particularly useful in specific synthetic applications where such properties are advantageous.
Eigenschaften
CAS-Nummer |
151-00-8 |
|---|---|
Molekularformel |
C4H9NO |
Molekulargewicht |
87.12 g/mol |
IUPAC-Name |
(NZ)-N-(2-methylpropylidene)hydroxylamine |
InChI |
InChI=1S/C4H9NO/c1-4(2)3-5-6/h3-4,6H,1-2H3/b5-3- |
InChI-Schlüssel |
SYJPAKDNFZLSMV-HYXAFXHYSA-N |
SMILES |
CC(C)C=NO |
Isomerische SMILES |
CC(C)/C=N\O |
Kanonische SMILES |
CC(C)C=NO |
Key on ui other cas no. |
151-00-8 |
Piktogramme |
Acute Toxic; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


